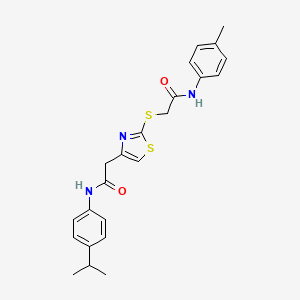

N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2S2/c1-15(2)17-6-10-19(11-7-17)24-21(27)12-20-13-29-23(26-20)30-14-22(28)25-18-8-4-16(3)5-9-18/h4-11,13,15H,12,14H2,1-3H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJMXNASEZRPZEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a novel compound that has garnered interest for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving appropriate precursors.

- Introduction of Acetamide Group : The acetamide group is introduced via acylation reactions using acetic anhydride or acetyl chloride.

- Coupling with Isopropylphenyl Group : The final step involves coupling the thiazole-acetamide intermediate with the isopropylphenyl group under specific reaction conditions to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and has potential implications in cancer therapy.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The compound has shown to induce apoptosis in cancer cells by activating the intrinsic pathway, leading to mitochondrial dysfunction and subsequent cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for its antimicrobial activity. It demonstrated inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Mechanism |

|---|---|---|

| Anticancer | High | Induction of apoptosis |

| Antimicrobial | Moderate | Inhibition of bacterial growth |

| Enzyme Inhibition | Variable | Targeting specific kinases |

Case Studies

- Study on Anticancer Effects : A study published in 2023 evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent in breast cancer treatment.

- Antimicrobial Assessment : Another study focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The results showed that the compound exhibited significant antibacterial activity at concentrations as low as 10 µg/mL, highlighting its potential for development into a new class of antibiotics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, and how can reaction conditions be optimized?

- Methodology :

- The compound’s synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, 2-amino-thiazole derivatives can react with acetonitrile in the presence of anhydrous AlCl₃ to form acetamide intermediates . Subsequent steps include thioether linkage formation via nucleophilic substitution (e.g., using thiols or activated disulfides) and coupling with p-tolylamino groups.

- Key conditions :

- Temperature: 60–80°C for thiazole ring closure .

- Solvent choice: Polar aprotic solvents (DMF, DCM) enhance reaction efficiency .

- Catalysts: DMAP (4-dimethylaminopyridine) improves acylation yields .

- Optimization : Monitor reaction progress via TLC or HPLC and adjust pH to stabilize intermediates.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent environments (e.g., isopropylphenyl protons at δ 1.2–1.4 ppm, thiazole carbons at ~150–160 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verifies molecular formula (e.g., C₂₄H₂₈N₄O₂S₂) and detects isotopic patterns .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- HPLC : Ensures >95% purity using reverse-phase C18 columns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound?

- Methodology :

- Systematic substitution : Modify the isopropylphenyl or p-tolylamino groups to assess impacts on bioactivity. For example:

- Replace p-tolyl with electron-withdrawing groups (e.g., nitro) to test anticancer potency .

- Vary thioether linker length to optimize target binding .

- Assays :

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) .

- Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays .

- Data interpretation : Compare IC₅₀ values and correlate with substituent electronic/steric effects .

Q. What strategies resolve contradictions in reported biological activity data for thiazole-acetamide derivatives?

- Methodology :

- Source validation : Cross-check datasets from peer-reviewed studies (e.g., PubChem ) and avoid non-academic sources (e.g., BenchChem ).

- Standardize protocols : Control variables like cell passage number, solvent (DMSO concentration ≤0.1%), and incubation time .

- Computational modeling : Use molecular docking (AutoDock Vina) to validate target binding consistency across studies .

Q. How can molecular docking guide the optimization of this compound’s interactions with biological targets?

- Methodology :

- Target selection : Prioritize receptors with known thiazole affinity (e.g., EGFR, COX-2) .

- Docking workflow :

Prepare ligand (protonation states, energy minimization).

Grid box placement around active sites (e.g., EGFR ATP-binding pocket).

Score poses using force fields (AMBER, CHARMM) .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.